molecular formula C18H20N2O3S B2981462 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1396806-55-5

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2981462
CAS No.: 1396806-55-5
M. Wt: 344.43
InChI Key: LZOVUEAPCQBQIN-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone: is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Nonane Ring: This step involves the cyclization of a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions to form the spirocyclic nonane structure.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reaction: The final step involves coupling the spirocyclic nonane intermediate with the thiazole moiety using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylthiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like THF or ether.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced alcohol derivatives of the methanone moiety.

    Substitution: Substituted phenylthiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies due to the presence of the thiazole ring, which is known to interact with biological targets.

Medicine

Pharmaceutical research investigates this compound for its potential therapeutic properties. The spirocyclic structure and thiazole moiety are common motifs in drug design, offering possibilities for developing new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane): Lacks the thiazole moiety, making it less versatile in biological applications.

    (2-Phenylthiazol-4-yl)methanone: Lacks the spirocyclic nonane structure, which may reduce its stability and reactivity.

Uniqueness

The combination of a spirocyclic nonane ring with a phenylthiazole moiety makes (7,7-Dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)(2-phenylthiazol-4-yl)methanone unique

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)14-8-24-15(19-14)13-6-4-3-5-7-13/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOVUEAPCQBQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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